Venlafaxine hydrochloride, (R)-

Description

BenchChem offers high-quality Venlafaxine hydrochloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Venlafaxine hydrochloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

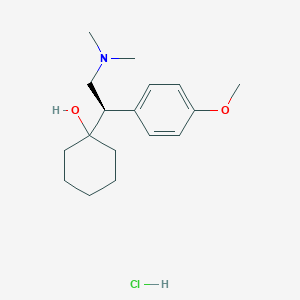

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYFNHXARDNFZ-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-47-9 | |

| Record name | (R)-Venlafaxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Venlafaxine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VENLAFAXINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS0LK87KMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereoselective Preparation of R Venlafaxine Hydrochloride

The development of efficient and enantiomerically pure methods for synthesizing (R)-venlafaxine is a key focus of synthetic organic chemistry. The primary challenge lies in controlling the stereochemistry at the single chiral center. Various strategies have been successfully employed, ranging from chiral resolution to asymmetric synthesis.

One prominent method involves the resolution of a key racemic intermediate, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, using a chiral resolving agent. A frequently used agent is O,O'-di-p-toluoyl-(R,R)-tartaric acid. researchgate.net This process relies on the differential solubility of the diastereomeric salts formed between the racemic intermediate and the chiral acid. By carefully selecting the solvent and crystallization conditions, the salt containing the desired (R)-enantiomer can be selectively precipitated, achieving high enantiomeric purity. researchgate.net

Another successful approach is chemoenzymatic synthesis, which utilizes enzymes to catalyze key stereoselective steps. For instance, (S)-hydroxynitrile lyase can be used for the stereoselective synthesis of cyanohydrins, which are versatile precursors. google.comscilit.com This is often followed by a lipase-catalyzed kinetic resolution to further enhance enantiomeric purity. google.comresearchgate.net

Asymmetric synthesis, which aims to create the desired stereocenter directly rather than separating a mixture, represents a more elegant and often more efficient strategy. Key reactions in this context include:

Sharpless Asymmetric Dihydroxylation: This method can be used to introduce chirality early in the synthetic sequence. researchgate.net

Organocatalytic Michael Addition: An asymmetric total synthesis of (-)-venlafaxine has been achieved using an organocatalyst to control the stereochemistry of a key Michael addition step. google.comresearchgate.net

Regioselective Epoxide Ring Opening: Strategies employing Sharpless epoxidation followed by the ring-opening of the resulting epoxide with an in-situ generated Gilman reagent have also proven effective. researchgate.net

Design and Synthesis of Novel R Venlafaxine Analogs for Structure Activity Relationship Sar Studies

To explore and optimize the therapeutic potential of (R)-venlafaxine, researchers design and synthesize novel analogs to investigate their structure-activity relationships (SAR). SAR studies are fundamental to understanding which parts of a molecule are crucial for its biological activity and for guiding the development of new compounds with improved properties.

Modifications to the venlafaxine (B1195380) scaffold typically focus on three main areas: the aromatic ring, the cyclohexyl group, and the amine substituent. The goal is to probe the binding pockets of the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters to enhance potency and selectivity.

For example, studies on various arylalkyl piperidine (B6355638) derivatives have been conducted to assess their efficacy as triple reuptake inhibitors (inhibiting serotonin, norepinephrine, and dopamine (B1211576) reuptake). nih.gov The SAR from these studies indicated that the presence of a benzothiophene (B83047) or a 3,4-dichlorobenzene moiety on the aromatic ring attached to a piperidine ring led to greater inhibition of all three transporters when compared to venlafaxine. nih.gov

Further research into piperidine-based compounds has shown that introducing electron-withdrawing groups at the para-position of the aromatic ring can improve activity and potency. nih.gov The synthesis of various small molecules, including 1,3-oxazine, 1,2,4-triazole, and imidazole (B134444) derivatives, starting from a venlafaxine intermediate—1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol—has also been explored to analyze their molecular conformation and potential biological activity. researchgate.net

The following table presents hypothetical data to illustrate how SAR findings for novel (R)-venlafaxine analogs might be presented. The data shows the inhibitory constants (Ki) for SERT and NET, which measure the affinity of the compound for the transporters. A lower Ki value indicates a higher affinity.

| Compound | R1 (Aromatic Ring Substitution) | R2 (Cycloalkyl Ring) | R3 (Amine Substitution) | SERT Ki (nM) | NET Ki (nM) |

| (R)-Venlafaxine | 4-OCH3 | Cyclohexyl | N(CH3)2 | 120 | 25 |

| Analog A | 4-Cl | Cyclohexyl | N(CH3)2 | 105 | 20 |

| Analog B | 4-OCH3 | Cyclopentyl | N(CH3)2 | 150 | 45 |

| Analog C | 4-OCH3 | Cyclohexyl | NHCH3 | 135 | 30 |

| Analog D | 3,4-dichloro | Cyclohexyl | N(CH3)2 | 90 | 15 |

This table is for illustrative purposes and does not represent actual experimental data.

These systematic modifications and the resulting biological data are crucial for building a comprehensive understanding of the pharmacophore and for the rational design of next-generation antidepressants with potentially superior efficacy and selectivity profiles.

Molecular and Cellular Pharmacological Mechanisms of R Venlafaxine Hydrochloride

Ligand-Receptor Binding Kinetics and Affinity Studies in In Vitro Systems

Venlafaxine (B1195380) is a chiral compound, existing as (R)- and (S)-enantiomers. Research has indicated that these enantiomers exhibit different pharmacological profiles. The (R)-enantiomer of venlafaxine is recognized as a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.govresearchgate.netresearchgate.netnih.gov In contrast, the (S)-enantiomer is more selective for the serotonin transporter. nih.govresearchgate.netresearchgate.netnih.gov

While specific binding affinity values (Ki) for the individual enantiomers are not extensively reported in publicly available literature, studies on the racemic mixture of venlafaxine provide some insight into its interaction with monoamine transporters.

Interactions with Serotonin Transporter (SERT)

Interactions with Norepinephrine Transporter (NET)

A defining characteristic of (R)-venlafaxine is its potent inhibition of the norepinephrine transporter (NET). nih.govresearchgate.netresearchgate.net This dual action on both SERT and NET categorizes venlafaxine as a serotonin-norepinephrine reuptake inhibitor (SNRI). In vitro binding studies with the racemic mixture have shown a lower affinity for NET compared to SERT, with reported Ki values around 2480 nM. drugbank.com Despite this lower in vitro affinity, in vivo studies have demonstrated significant NET occupancy at clinically relevant doses. nih.gov

Interactions with Dopamine (B1211576) Transporter (DAT)

Binding Affinity of Racemic Venlafaxine for Monoamine Transporters

| Transporter | Ki (nM) |

|---|---|

| SERT | 82 |

| NET | 2480 |

| DAT | Weak affinity |

Allosteric Modulation and Conformational Dynamics Research on Transporters

Currently, there is a lack of specific research findings in the public domain detailing the allosteric modulation or the precise conformational dynamics of SERT, NET, or DAT in response to binding with (R)-venlafaxine hydrochloride. The majority of available research focuses on the orthosteric binding and subsequent reuptake inhibition.

Neurotransmitter Reuptake Inhibition Profile in Synaptosomal and Cellular Assays

Consistent with its binding affinities, (R)-venlafaxine demonstrates a potent inhibition of both serotonin and norepinephrine reuptake in functional assays. While specific IC50 values for the (R)-enantiomer from synaptosomal or cellular reuptake assays are not widely reported, the functional consequence of its binding to SERT and NET is a robust blockade of the reuptake of their respective neurotransmitters. nih.govresearchgate.netresearchgate.net Studies on the racemic mixture in synaptosomal preparations have confirmed its inhibitory effect on both serotonin and norepinephrine uptake. oup.com

Investigations of Intracellular Signaling Pathways Modulated by (R)-Venlafaxine

The modulation of neurotransmitter levels by (R)-venlafaxine initiates a cascade of downstream intracellular signaling events. While research specifically isolating the effects of the (R)-enantiomer is limited, studies on racemic venlafaxine have shed light on several key pathways that are impacted.

Treatment with venlafaxine has been shown to activate the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway . nih.govresearchgate.netconsensus.app This pathway is crucial for neuronal survival, plasticity, and neurogenesis. Activation of the MAPK/ERK pathway is thought to be one of the downstream effects of increased neurotrophic factor signaling.

Furthermore, venlafaxine has been found to modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway . nih.gov This pathway is also critically involved in cell survival, growth, and proliferation.

Research also points to the influence of venlafaxine on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. nih.govnih.govthieme-connect.decolab.ws Chronic administration of venlafaxine has been shown to increase the expression of BDNF. nih.govnih.gov BDNF is a key neurotrophin that plays a vital role in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF is considered a significant component of the therapeutic action of many antidepressants.

Additionally, venlafaxine treatment has been associated with the modulation of the cAMP response element-binding protein (CREB) . colab.ws CREB is a transcription factor that is activated by various signaling pathways, including those involving cAMP and calcium. Once activated, CREB regulates the expression of genes involved in neuronal plasticity and survival, including BDNF.

While these findings are based on studies of the racemic mixture, the potent activity of the (R)-enantiomer at both SERT and NET suggests it plays a significant role in initiating these downstream signaling cascades.

Comparative Pharmacological Profile and Enantioselectivity of (R)- and (S)-Venlafaxine

Research indicates that the two enantiomers have different potencies for inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE). nih.govnih.gov The (S)-enantiomer is understood to be a more selective inhibitor of serotonin reuptake. nih.govnih.govresearchgate.net In contrast, the (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake. nih.govnih.govresearchgate.net This suggests that the dual-action nature of venlafaxine as a serotonin-norepinephrine reuptake inhibitor (SNRI) is significantly attributed to the activity of the (R)-enantiomer.

The primary active metabolite of venlafaxine, O-desmethylvenlafaxine (ODV), is also a chiral compound and its pharmacological profile is similar to that of the parent compound, venlafaxine. nih.govpharmgkb.org Other metabolites, such as N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, show a considerably lower affinity for these transporters. nih.govpharmgkb.org

In vitro studies using human transporters have quantified the binding affinity of racemic venlafaxine. These findings consistently show a significantly higher affinity for the serotonin transporter compared to the norepinephrine transporter. researchgate.net

| Compound | Transporter | Binding Affinity (Ki, nM) |

|---|---|---|

| (±)-Venlafaxine (racemic) | Serotonin Transporter (SERT) | 82 |

| (±)-Venlafaxine (racemic) | Norepinephrine Transporter (NET) | 2480 |

Data sourced from studies on human serotonin and norepinephrine transporters. researchgate.net

Preclinical Pharmacokinetics and Metabolism of R Venlafaxine Hydrochloride in Non Human Models

Absorption, Distribution, and Elimination Profiles in Animal Models

The pharmacokinetics of venlafaxine (B1195380) have been assessed in several animal models, including mice, rats, dogs, and rhesus monkeys. nih.gov Following intravenous administration in rats, dogs, and monkeys, venlafaxine exhibits characteristics of a high clearance compound with a large volume of distribution. nih.gov

Species-specific differences are notable. The absolute bioavailability of venlafaxine is low in rats (12.6%) and rhesus monkeys (6.5%), while it is moderate in dogs (59.8%). nih.gov The elimination half-life of venlafaxine is also longer in dogs and rhesus monkeys, ranging from 2 to 4 hours, compared to approximately 1 hour in rodents. nih.gov In mice, rats, and dogs, an interesting dose-dependent phenomenon has been observed where exposure to venlafaxine increases more than proportionally with the dose, suggesting a saturation of the elimination pathways. nih.gov Furthermore, repeated dosing in mice and rats leads to a decrease in venlafaxine exposure, a phenomenon not observed in dogs. nih.gov

In most animal models studied, the exposure to the primary active metabolite, O-desmethylvenlafaxine (ODV), is lower than that of the parent compound. nih.gov Significantly, ODV was not detected in dogs and was not present in measurable quantities in rhesus monkeys following venlafaxine administration. nih.gov A study in freely moving mice using an automated dosing and sampling system revealed a bioavailability of 11.6% for venlafaxine. nih.gov The terminal half-life in mice was approximately two hours. nih.gov

Key Pharmacokinetic Parameters of Venlafaxine in Animal Models

| Animal Model | Bioavailability | Elimination Half-Life | Key Findings |

|---|---|---|---|

| Rat | 12.6% nih.gov | ~1 hour nih.gov | High clearance, large volume of distribution. nih.gov |

| Dog | 59.8% nih.gov | 2-4 hours nih.gov | Moderate bioavailability, no detectable ODV. nih.gov |

| Rhesus Monkey | 6.5% nih.gov | 2-4 hours nih.gov | Low bioavailability, no measurable ODV. nih.gov |

| Mouse | 11.6% nih.gov | ~2 hours nih.gov | Saturation of elimination at higher doses. nih.gov |

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

Venlafaxine undergoes extensive first-pass metabolism in the liver. pharmgkb.org The primary metabolic pathway is O-demethylation, leading to the formation of its major active metabolite, O-desmethylvenlafaxine (ODV). pharmgkb.orgnih.gov Another, generally minor, metabolic route is N-demethylation to produce N-desmethylvenlafaxine (NDV). pharmgkb.org

Role of Cytochrome P450 Isoenzymes (e.g., CYP2D6, CYP3A4) in (R)-Venlafaxine Metabolism

The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of venlafaxine. Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the O-demethylation of venlafaxine to ODV. pharmgkb.orgnih.govnih.gov In vitro studies have also suggested a minor contribution from CYP2C9 and CYP2C19 in the formation of ODV. pharmgkb.org

The N-demethylation of venlafaxine to NDV is catalyzed by CYP3A4 and CYP2C19. pharmgkb.org Further metabolism of both ODV and NDV to N,O-didesmethylvenlafaxine (DDV) is carried out by CYP2C19, CYP2D6, and/or CYP3A4. pharmgkb.org

Phase II Metabolic Processes: Glucuronidation and Conjugation

Following Phase I metabolism, the metabolites of venlafaxine can undergo Phase II conjugation reactions. O-desmethylvenlafaxine is excreted both unchanged and as its glucuronide conjugate. pharmgkb.orgnih.gov Similarly, N,O-didesmethylvenlafaxine can be excreted as a glucuronide. pharmgkb.org Kinetic studies have also identified sulfo-conjugated molecules of O-desmethyl-venlafaxine and N,O-didesmethyl-venlafaxine. researchgate.net

Identification and Characterization of Preclinical Metabolites

The primary and most significant metabolite of venlafaxine is O-desmethylvenlafaxine (ODV), which is also pharmacologically active. fda.gov Other identified metabolites include:

N-desmethylvenlafaxine (NDV) : Generally a minor metabolite with weak inhibitory effects on serotonin (B10506) and norepinephrine (B1679862) reuptake. pharmgkb.org

N,O-didesmethylvenlafaxine (DDV) : A minor metabolite with no known significant pharmacological effect. pharmgkb.org

N,N,O-tridesmethylvenlafaxine (TDV) : A further downstream metabolite. researchgate.net

In vitro studies have shown that ODV has a potency for inhibiting serotonin and norepinephrine reuptake that is comparable to the parent drug, venlafaxine. pharmgkb.org In contrast, NDV and DDV are considerably less potent inhibitors. pharmgkb.org

In Vitro Metabolic Stability and Reaction Phenotyping Studies

In vitro experiments using human liver microsomes are instrumental in characterizing the metabolic pathways and identifying the enzymes involved. Such studies have confirmed that CYP2D6 is the major enzyme in ODV formation, with minor roles for CYP2C19. pharmgkb.org These studies also established that CYP3A4 and CYP2C19 are responsible for the N-demethylation pathway. pharmgkb.org

In vitro inhibition studies have shown that venlafaxine itself has a low potential to inhibit the metabolism of substrates for CYP2D6, CYP1A2, CYP2C9, or CYP3A4. nih.gov For instance, the inhibitory constant (Ki) for venlafaxine on imipramine (B1671792) 2-hydroxylation (a CYP2D6-mediated process) was found to be 41.0 +/- 9.5 microM, which is less potent than several selective serotonin reuptake inhibitors (SSRIs). nih.gov

Stereoselective Metabolism of (R)-Venlafaxine and its Metabolites

The metabolism of venlafaxine is stereoselective. nih.gov Some research indicates a preference for the metabolism of the (S)-enantiomer to (S)-ODV, while other studies suggest a selection towards the (R)-isoform. pharmgkb.orgnih.gov One study reported that CYP2D6 exhibits higher selectivity for the conversion of (R)-venlafaxine to (R)-desvenlafaxine. researchgate.net In contrast, the clearance of venlafaxine to N-desmethylvenlafaxine, which is mediated by CYP3A4, does not appear to be stereoselective. researchgate.net

A stereoselective analytical method has been developed to simultaneously determine the S- and R-enantiomers of venlafaxine and its three demethylated metabolites in human plasma and whole blood, highlighting the importance of considering stereochemistry in pharmacokinetic studies. nih.gov

Advanced Analytical and Spectroscopic Characterization of R Venlafaxine Hydrochloride for Research

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are indispensable for the separation and quantification of (R)-Venlafaxine from its (S)-enantiomer and other related substances. These techniques are crucial for determining enantiomeric purity and for pharmacokinetic studies.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of venlafaxine (B1195380). nih.govbenthamdirect.com The method typically involves the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

One successful approach utilizes an amylose-derived CSP, such as Chiralpak AD, in normal-phase mode. nih.gov The separation efficiency is influenced by the mobile phase composition. For instance, using ethanol (B145695) as an alcoholic modifier in a basic mobile phase can achieve significant separation and resolution. nih.gov Conversely, an acidic mobile phase with 2-propanol can also effect separation, though potentially with lower resolution. nih.gov The nature of substituents on related analogs can also impact the separation factor. nih.gov

Another strategy involves derivatization with a chiral reagent, such as (+)-S-naproxen chloride, followed by HPLC analysis. pharmgkb.org For direct enantioseparation, polysaccharide-based chiral stationary phases have proven effective. For example, a Lux amylase 2 column with a mobile phase of n-hexane and ethanol (97:3 v/v) with 0.1% diethylamine (B46881) has been used. researchgate.net

A stereospecific HPLC method was developed for quantifying venlafaxine enantiomers in plasma, involving derivatization with (+)-S-naproxen chloride. pharmgkb.org This method demonstrated linearity in the range of 50 to 5,000 ng/mL for each enantiomer. pharmgkb.org

Table 1: Chiral HPLC Methods for Venlafaxine Enantiomers

| Chiral Stationary Phase | Mobile Phase | Detection | Application |

| Chiralpak AD | Ethanol as modifier in basic mobile phase | Not specified | Enantioselective separation of venlafaxine and its analogs nih.gov |

| Lux amylase 2 (150 x 4.0 mm I.D., 5 µ) | n-hexane and ethanol (97:3 v/v) with 0.1% diethylamine | UV at 254 nm | Determination of venlafaxine hydrochloride enantiomers in pharmaceutical formulations researchgate.net |

| Vancomycin chiral column (5 µm, 250 × 4.6 mm) | Methanol-water with 30 mmol/L ammonium (B1175870) acetate (B1210297) (pH 3.3) | MS/MS | Determination of venlafaxine enantiomers in human plasma nih.gov |

| Not specified (derivatization) | Not specified | Not specified | Quantitation of venlafaxine enantiomers in dog, rat, and human plasma pharmgkb.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of venlafaxine. While less common for chiral separation without derivatization, it is highly effective for quantification and identification, particularly in complex matrices like biological fluids and tissues. researchgate.netresearchgate.net For forensic purposes, GC-MS/MS methods have been developed for the detection and quantification of antidepressants, including venlafaxine, in whole blood. pharmacokinetica.ru

In a study determining venlafaxine in brain tissue, a GC-MS method was employed following sample preparation that included elution with acetonitrile (B52724) and a solid-phase extraction (SPE) clean-up procedure. researchgate.net The use of mass spectrometry as a detector provides high selectivity and sensitivity, allowing for the identification of venlafaxine based on its mass spectrum. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of venlafaxine and its metabolites in biological samples due to its high sensitivity, selectivity, and speed. pharmacokinetica.runih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. pharmacokinetica.runih.govtandfonline.com These methods often employ a simple extraction procedure, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation on a C18 or other suitable column. nih.govtandfonline.compriory.com The detection is typically performed using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. tandfonline.com The MRM transitions monitored for venlafaxine often include m/z 278.0 → 120.8 or m/z 278.27 → 121.08. nih.govtandfonline.com

For the specific analysis of (R)- and (S)-venlafaxine, chiral LC-MS/MS methods have been established. nih.govcapes.gov.br These methods utilize a chiral column, such as a vancomycin-based column, to separate the enantiomers before they are detected by the mass spectrometer. nih.govcapes.gov.br This allows for the individual quantification of each enantiomer, which is crucial for stereoselective pharmacokinetic studies. nih.govnih.gov

Table 2: LC-MS/MS Methods for Venlafaxine Analysis

| Column | Mobile Phase | Detection Mode | Application |

| X-terra RP8 (50 mm 4.6 mm, 5-lm) | 10 mM Ammonium acetate (pH 4.5) and acetonitrile (10:90, v/v) | ESI+, MRM (m/z 278.27 → 121.08 for venlafaxine) | Quantification of venlafaxine and O-desmethylvenlafaxine in human plasma tandfonline.com |

| Kromasil C18 | Not specified | MS (m/z 278.0 for venlafaxine) | Quantification of venlafaxine hydrochloride in human plasma priory.com |

| Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm) | Binary gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Not specified | Simultaneous quantification of venlafaxine and its 5 metabolites in rat plasma nih.gov |

| Vancomycin chiral column (5 µm, 250 × 4.6 mm) | Methanol-water with 30 mmol/L ammonium acetate, pH 3.3 (8:92, v/v) | ESI+, MRM (m/z 278.0 → 120.8 for venlafaxine enantiomers) | Determination of venlafaxine enantiomers in human plasma nih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of (R)-Venlafaxine hydrochloride and for identifying any related impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including (R)-Venlafaxine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govacs.org

In the ¹H NMR spectrum of venlafaxine, characteristic signals for the aromatic protons, the methoxy (B1213986) group, the dimethylamino group, and the protons of the cyclohexyl ring can be observed. researchgate.netrsc.org For instance, the aromatic protons typically appear as a pair of doublets. researchgate.net Two-dimensional NMR techniques, such as COSY and ROESY, can be used to establish the connectivity between protons and to study the spatial proximity of different parts of the molecule, which is particularly useful when studying its interaction with other molecules like cyclodextrins. researchgate.netkoreascience.kr

Solid-state NMR (ssNMR) is another valuable technique for analyzing the solid forms of pharmaceuticals. nih.govacs.org In the ¹³C CP/MAS TOSS NMR spectrum of a venlafaxine salt, changes in the chemical shifts of the carbon atoms, such as the N-bonded carbon, can confirm salt formation. nih.govacs.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and structural characterization. nih.govpriory.comscispace.com The mass spectrum of venlafaxine shows a molecular ion peak corresponding to its molecular weight. nist.gov

Electron ionization (EI) mass spectrometry of venlafaxine reveals a characteristic fragmentation pattern. nist.gov In tandem mass spectrometry (MS/MS), specific precursor ions are selected and fragmented to produce product ions. nih.govscispace.com The fragmentation pathway can be proposed to aid in the structural elucidation of the parent molecule and its degradation products. scispace.com For example, a common fragmentation of venlafaxine involves the cleavage of the bond between the cyclohexyl ring and the ethylamine (B1201723) side chain. tandfonline.com

Table 3: Spectroscopic Data for Venlafaxine

| Technique | Key Observations | Reference |

| ¹H NMR | Aromatic protons as a pair of doublets. | researchgate.net |

| ¹³C CP/MAS TOSS NMR | Shift in N-bonded carbon signal upon salt formation. | nih.govacs.org |

| Mass Spectrometry (EI) | Characteristic fragmentation pattern. | nist.gov |

| Mass Spectrometry (ESI-MS/MS) | Precursor ion m/z 278.0, product ion m/z 120.8. | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of pharmaceutical compounds. For chiral molecules like venlafaxine, the spectra of the individual enantiomers in a non-chiral environment are identical to each other and to that of the racemic mixture. Therefore, the data presented for venlafaxine hydrochloride can be considered representative for the (R)-enantiomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of venlafaxine hydrochloride is primarily used for quantitative analysis. The molecule exhibits characteristic absorption maxima in the ultraviolet region due to electronic transitions within the aromatic ring and other chromophores. The absorption maximum (λmax) can vary slightly depending on the solvent and its pH. In 0.1N hydrochloric acid, the λmax is observed at approximately 225.5 nm. researchgate.net In a pH 6.8 phosphate (B84403) buffer, the λmax is found at 226 nm. researchgate.net Another study reports a λmax of 274 nm in 0.1 N HCl. wjpps.com

Table 1: UV Absorption Maxima of Venlafaxine Hydrochloride in Various Solvents

| Solvent/Medium | λmax (nm) | Reference |

| 0.1N Hydrochloric Acid | 225.5 | researchgate.net |

| pH 6.8 Phosphate Buffer | 226 | researchgate.net |

| Water | 225 | researchgate.net |

| Acetonitrile:Water (20:80) | 226 | asianpubs.org |

| 0.1N Sodium Hydroxide | 225 | wjpps.com |

| 0.1N Hydrochloric Acid | 274 | wjpps.com |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of venlafaxine hydrochloride shows characteristic absorption bands corresponding to its structural features, such as the hydroxyl (-OH), aromatic (C=C), and amine (N-H) groups. The spectrum is typically recorded using a potassium bromide (KBr) disc method over a range of 4000 to 400 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands of Venlafaxine Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3323 | O-H stretching | seejph.com |

| 2938 | C-H stretching (aliphatic) | nih.gov |

| 1616 | C=C stretching (aromatic ring) | nih.gov |

| 1469 | Benzene ring | seejph.com |

| 1268 | C-O stretching (aryl ether) | nih.gov |

| 848, 817 | C-H bending (out-of-plane, aromatic) | nih.gov |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and conformation. The solid-state properties of a drug substance can significantly influence its stability, solubility, and bioavailability.

Venlafaxine hydrochloride is known to exist in several polymorphic forms. researchgate.net Polymorphs are different crystalline structures of the same compound. At least two anhydrous crystalline polymorphs (Form I and Form II) and a hydrated form have been identified for the racemate. researchgate.net

Table 3: Characteristic X-ray Powder Diffraction (XRPD) Peaks for (-)-Venlafaxine Hydrochloride (Form B1)

| Diffraction Angle (2θ) |

| 7.34 |

| 10.92 |

| 13.98 |

| 14.64 |

| 15.60 |

| 17.58 |

| 18.24 |

| 19.86 |

| 20.82 |

| 22.02 |

| 23.28 |

| 24.18 |

| 25.44 |

| 27.24 |

| 28.14 |

| Data derived from patent CN104529797A. The patent provides a figure of the diffraction pattern, from which these characteristic peaks are identified. asianpubs.org |

The crystal structure of racemic venlafaxine free base reveals an intramolecularly hydrogen-bonded structure. rsc.org In contrast, the hydrochloride salts exhibit different conformational features. rsc.org The study of various salts and cocrystals of venlafaxine is an active area of research, aiming to improve its physicochemical properties. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Applications in Characterization

Computational chemistry and molecular modeling are increasingly used to complement experimental data and provide insights into the properties and behavior of molecules at an atomic level.

Molecular and Electronic Structure

Molecular modeling analyses of venlafaxine have been performed using methods such as molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT) at the B3LYP/6-31G* level. researchgate.net These studies have calculated properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The large HOMO-LUMO energy gap, calculated to be between 5.0 and 5.7 eV for venlafaxine and its metabolites, suggests that these compounds are kinetically inert. rsc.orgresearchgate.net Furthermore, analysis of the molecular surface indicates a lack of significant electron-deficient regions, which implies a lower propensity for reactions with cellular nucleophiles. researchgate.net

Stereoselective Interactions

Molecular docking studies have been employed to investigate the interaction of the individual enantiomers of venlafaxine with biological targets. For instance, the interaction of (R)- and (S)-venlafaxine hydrochloride with calf thymus DNA has been modeled. These simulations, using programs like AutoDock4 and Spartan 10, have shown that both enantiomers can fit into the minor groove of B-DNA. The results of these docking studies suggested that the complex formed between the (S)-enantiomer and B-DNA is more stable than that of the (R)-enantiomer.

Pharmacokinetic Modeling

Computational models have also been developed to understand the stereoselective pharmacokinetics of venlafaxine. A pharmacokinetic model at steady-state was created to analyze the between-patient variability of venlafaxine enantiomers. researchgate.netseejph.com This model postulated the involvement of two different enzyme systems in the O-desmethylation of venlafaxine and suggested that impairment in one of these metabolic pathways could be more pronounced for the (-)-venlafaxine (the (R)-enantiomer) than the (+)-enantiomer. researchgate.netseejph.com

Neurobiological Research Applications and Models Utilizing R Venlafaxine Hydrochloride

In Vitro Cellular Models for Neurotransmitter Transporter Function Studies

In vitro cellular models are indispensable for dissecting the molecular mechanisms of drug action on neurotransmitter transporters. (R)-Venlafaxine has been studied in various cell-based assays to characterize its interaction with the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET).

One common approach involves the use of cell lines, such as human embryonic kidney (HEK 293) cells or Chinese hamster ovary (CHO) cells, that are genetically engineered to express specific neurotransmitter transporters. These cellular models provide a controlled environment to quantify the potency and selectivity of compounds like (R)-venlafaxine. For instance, studies have shown that the (R)-enantiomer of venlafaxine (B1195380) exhibits a greater inhibitory property on serotonin reuptake compared to the (S)-enantiomer. nih.gov

Blood platelets are another valuable in vitro model for studying serotonin uptake, as they express SERT. nih.gov Research has demonstrated that venlafaxine, in a dose-dependent manner, inhibits the uptake of serotonin in both human and pig blood platelets. nih.gov These findings from in vitro models are crucial for understanding the initial interaction of (R)-venlafaxine with its molecular targets.

Furthermore, studies on neural cell differentiation using human teratocarcinoma (NCCIT) cells have explored the effects of venlafaxine on protein expression. nih.gov For example, research has shown that venlafaxine treatment can lead to a decrease in the expression of Huntingtin-interacting protein 2 (HIP2) and an increase in the expression of Dihydropyrimidinase-related protein 3 (DPYSL3), both of which are implicated in neuronal development and neurodegenerative diseases. nih.gov

Table 1: Effects of Venlafaxine on Protein Expression in Neural Differentiation

| Protein | Effect of Venlafaxine Treatment | Duration of Treatment | Potential Implication |

|---|---|---|---|

| Huntingtin-interacting protein 2 (HIP2) | Decreased mRNA and protein expression | 1 day | Neuroprotection |

| Dihydropyrimidinase-related protein 3 (DPYSL3) | Increased mRNA and protein expression | 7 days | Neuronal differentiation |

Ex Vivo Brain Slice Electrophysiology Studies on Neuronal Activity

Ex vivo brain slice preparations offer a bridge between in vitro and in vivo studies, allowing for the investigation of neuronal activity and synaptic transmission in a more intact neural circuit. biorxiv.org Research using this technique has provided insights into how venlafaxine modulates neuronal function.

One study found that venlafaxine treatment in mice led to an increase in carbachol-induced gamma power in ex vivo hippocampal slices. nih.gov This effect is significant as gamma oscillations are associated with cognitive processes and are often diminished in depressive disorders. nih.gov The increase in gamma power suggests that venlafaxine can enhance excitatory neurotransmission. nih.gov

Furthermore, research has demonstrated that chronic venlafaxine administration can inhibit long-term potentiation (LTP) in the CA1 region of hippocampal brain slices from rats. nih.gov LTP is a cellular mechanism underlying learning and memory. The inhibition of LTP by venlafaxine may be related to its therapeutic effects. nih.gov

Animal Models for Investigating Neurotransmitter Systems and Synaptic Plasticity

Animal models are crucial for understanding the complex in vivo effects of (R)-venlafaxine hydrochloride on neurotransmitter systems and synaptic plasticity.

Studies in rats have shown that venlafaxine can increase the expression of brain-derived neurotrophic factor (BDNF) in the frontal cortex. nih.gov BDNF is a key molecule involved in neurogenesis and synaptic plasticity. This effect on BDNF may contribute to the therapeutic actions of venlafaxine. nih.gove-century.us

Research in mice has also explored the role of matrix metalloproteinase-9 (MMP-9) in the effects of venlafaxine. Chronic venlafaxine treatment was found to increase MMP-9 levels in the murine cortex, leading to increased pyramidal cell arborization and expression of the postsynaptic density protein 95 (PSD-95). nih.gov These findings suggest that venlafaxine can promote structural and functional synaptic plasticity.

Microdialysis Studies of Neurotransmitter Release

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals. nih.govfrontiersin.org This method provides direct evidence of a drug's effect on neurotransmitter release.

Studies using microdialysis in rats have shown that venlafaxine can significantly increase the levels of both serotonin (5-HT) and norepinephrine (NE) in the brain. nih.gov The increase in these neurotransmitters is a direct consequence of the reuptake inhibition by venlafaxine. nih.gov Interestingly, at lower doses, venlafaxine preferentially increases 5-HT levels, while at higher doses, it affects both 5-HT and NE. oup.com

Receptor Occupancy Studies in Animal Brain

Receptor occupancy studies are used to determine the extent to which a drug binds to its target receptors in the living brain. These studies often utilize neuroimaging techniques like Positron Emission Tomography (PET).

While specific receptor occupancy studies for (R)-venlafaxine hydrochloride are less common, research on the racemic mixture of venlafaxine provides valuable insights. PET studies in pigs using [11C]venlafaxine have shown that the drug readily enters the brain and binds to regions rich in serotonin transporters. nih.gov However, these studies also indicated that [11C]venlafaxine is not an ideal PET radiotracer due to relatively low binding potentials and a lack of specificity for the serotonin transporter. nih.gov

Neuroimaging Techniques in Preclinical Research (e.g., PET/SPECT Ligands for Transporter Binding)

Preclinical neuroimaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are instrumental in visualizing and quantifying the binding of drugs to their targets in the living brain.

While a specific PET or SPECT ligand for (R)-venlafaxine is not established, studies have utilized radiolabeled forms of venlafaxine or other transporter ligands to investigate its effects. For example, a PET study using [11C]venlafaxine in pigs demonstrated its distribution in the brain and its interaction with serotonin transporters. ku.dk

More recent PET studies in humans using the norepinephrine transporter (NET) ligand [18F]FMeNER-D2 have shown that clinically relevant doses of venlafaxine extended-release can block NET in the brains of patients with major depressive disorder. nih.gov This study provided direct in vivo evidence of venlafaxine's action on the norepinephrine system. nih.gov The NET occupancy was found to increase in a dose-dependent manner. nih.gov

Future Directions and Emerging Research Avenues for R Venlafaxine Hydrochloride

Development of Novel (R)-Venlafaxine Analogs with Enhanced Receptor Selectivity

A primary goal in medicinal chemistry is the design of new molecules with improved specificity for their intended targets, thereby enhancing efficacy and potentially improving tolerability. For compounds based on the venlafaxine (B1195380) structure, chirality is a critical factor influencing both inhibitory activity and selectivity for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.gov Research has shown that SERT and NET often exhibit opposite preferences for the stereochemical configuration of inhibitors. nih.gov

The development of novel analogs of (R)-venlafaxine focuses on modifying its chemical structure to fine-tune its affinity for SERT and NET. While venlafaxine itself has a roughly 30-fold higher affinity for SERT over NET, its active metabolite, desvenlafaxine (B1082) (the metabolite of which (R)-venlafaxine is an enantiomer), shows a more balanced 10-fold preference for SERT. youtube.com At higher doses, venlafaxine's norepinephrine activity becomes more pronounced. youtube.com The goal for new analogs is to achieve dual inhibition at lower concentrations or to create compounds with varying SERT/NET inhibition ratios to test specific therapeutic hypotheses. This rational design can lead to unique transporter inhibitors with precisely adjusted selectivity. nih.gov

| Compound | SERT:NET Affinity Ratio | Key Characteristic |

|---|---|---|

| Venlafaxine | ~30:1 | Acts primarily as a SERT inhibitor at lower doses, with NET inhibition increasing at higher doses. youtube.com |

| Desvenlafaxine | ~10:1 | Exhibits dual SERT and NET inhibition at starting therapeutic doses. nih.govyoutube.com |

Investigation of Non-Classical Target Interactions and Off-Target Effects in Preclinical Systems

While the primary mechanism of venlafaxine and desvenlafaxine is the inhibition of SERT and NET, a comprehensive understanding of their full pharmacological profile requires exploring interactions with other biological targets. nih.gov Unlike older tricyclic antidepressants, venlafaxine shows a notable lack of affinity for receptors like muscarinic-cholinergic, H1-histaminergic, or alpha1-adrenergic receptors, which is a key aspect of its tolerability profile. uspharmacist.comnih.gov

However, repeated administration of venlafaxine has been shown in preclinical models to induce adaptive changes in other neurotransmitter systems. Studies indicate that long-term treatment can increase the responsiveness of the alpha 1-adrenergic and certain dopamine (B1211576) systems (potentially D3) while decreasing the responsiveness of the 5-HT2 system. nih.gov Future preclinical research will likely delve deeper into these adaptive changes, investigating the molecular mechanisms behind them and their relevance to the therapeutic effects of (R)-venlafaxine. This includes examining potential interactions with various enzymes, ion channels, and other receptors to build a complete interaction map and identify any previously unknown off-target effects.

Application of Advanced Preclinical Research Methodologies (e.g., Optogenetics, Chemogenetics)

The advent of powerful techniques like optogenetics and chemogenetics has transformed neuroscience research, allowing for the precise control and investigation of specific neural circuits. nih.govfrontiersin.org These tools enable researchers to turn specific neurons on or off with light (optogenetics) or a designer drug (chemogenetics), providing causal evidence for the role of particular brain pathways in behavior and disease. scispace.comresearchgate.net

While studies directly using these techniques with (R)-venlafaxine are emerging, the broader application to SNRIs and depression models demonstrates their potential. For example, research has combined venlafaxine administration with optogenetic stimulation to explore antidepressant resistance mechanisms. One study found that synergistic effects between venlafaxine and optogenetic stimulation of the pathway from the ventral hippocampus to the medial prefrontal cortex (mPFC) could overcome antidepressant non-responsiveness in an animal model. researchgate.net Future studies could use these advanced methods to dissect exactly how (R)-venlafaxine modulates specific circuits involved in mood regulation, such as those involving the mPFC, nucleus accumbens, and ventral tegmental area. frontiersin.orgresearchgate.net This level of precision will be critical for understanding how modulating serotonin and norepinephrine levels translates into therapeutic effects on a circuit-wide scale. nih.gov

Integration of Computational Drug Discovery and Rational Design based on (R)-Venlafaxine Scaffold

Computational methods are now integral to modern drug discovery, offering a rational, structure-based approach to designing new medicines. patsnap.comnih.gov Techniques like molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) studies allow scientists to predict how a molecule will interact with its target protein before it is even synthesized. patsnap.comnih.gov

For the (R)-venlafaxine scaffold, these computational tools can accelerate the development of novel analogs with desired properties. By creating 3D models of SERT and NET, researchers can simulate how different chemical modifications to the (R)-venlafaxine structure might enhance binding affinity or improve selectivity. researchgate.net Molecular dynamics simulations can further predict the stability of the drug-receptor complex. nih.gov This in silico approach streamlines the design process, allowing chemists to prioritize the most promising candidates for synthesis and preclinical testing, ultimately making the search for improved therapeutics more efficient and targeted. nih.govmdpi.com The use of these methods can help in understanding the detailed molecular interactions and structural factors related to the biological activity of each new analog. nih.gov

Q & A

Q. What are the validated analytical methods for quantifying (R)-venlafaxine hydrochloride in pharmaceutical formulations?

Methodological approaches include:

- Reverse-Phase HPLC (RP-HPLC): Utilize a C18 column with a mobile phase of acetonitrile, phosphate buffer (pH 5.5), and methanol (45:25:30 v/v) at 1 mL/min flow rate. UV detection at 224 nm provides linearity in 1–50 µg/mL range (r² = 0.9992) .

- Dissolution Testing: Follow USP 〈711〉 guidelines using water as the medium (900 mL, Apparatus 1, 100 rpm). Quantify via HPLC with acetonitrile-triethylamine-phosphoric acid buffer (pH 3.5) .

- Fluorescence Recovery: Detect venlafaxine via fluorescence quenching recovery of acridine orange/alizarin red system (linear range: 3.49–31.4 mg/L, LOD 1.65 mg/L) .

Q. How does the dual reuptake inhibition mechanism of (R)-venlafaxine hydrochloride differ from other SNRIs?

(R)-venlafaxine exhibits dose-dependent selectivity:

- Low doses (75 mg/day): Primarily inhibit serotonin (5-HT) reuptake, validated by platelet 5-HT uptake inhibition (>87%) in human trials .

- High doses (≥225 mg/day): Dual 5-HT and norepinephrine (NE) inhibition, confirmed via blunted tyramine pressor response (NE marker) in vivo . Comparative studies show greater efficacy at higher doses but increased adverse events (e.g., nausea, dizziness) .

Q. What are the best practices for ensuring sample stability during (R)-venlafaxine hydrochloride storage?

- Store solid forms at 4°C (short-term) or -4°C (long-term) to prevent degradation .

- Use stability-indicating LC methods with validation per ICH guidelines, ensuring resolution from degradation products (e.g., oxidized metabolites) .

Advanced Research Questions

Q. How can experimental design optimize chromatographic conditions for (R)-venlafaxine hydrochloride analysis?

- Factorial Design: Apply a 2³ factorial design (factors: mobile phase composition, pH, flow rate) to identify optimal parameters. Desirability functions can balance resolution, runtime, and sensitivity .

- Robustness Testing: Vary column temperature (±2°C) and buffer pH (±0.2) to validate method resilience under ICH Q2(R1) criteria .

Q. What strategies resolve contradictions in dose-response relationships for (R)-venlafaxine hydrochloride?

- Meta-Analysis: Pool data from randomized trials (e.g., 75 mg vs. 375 mg/day) to assess efficacy-safety trade-offs. Higher doses (225–375 mg/day) show modestly improved HAM-D21 scores but higher dropout rates due to adverse effects .

- Mechanistic Studies: Use κ-/δ-opioid receptor antagonists (e.g., naloxone) in animal models to isolate dose-dependent analgesic effects from reuptake inhibition .

Q. How do enantiomeric differences between (R)- and (S)-venlafaxine impact pharmacological activity?

- Chiral Chromatography: Employ polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. (R)-venlafaxine shows higher affinity for 5-HT transporters in rodent models .

- Receptor Binding Assays: Compare inhibition constants (Ki) for 5-HT/NE transporters using radiolabeled ligands (e.g., [³H]-paroxetine) in transfected cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.